

Application Note: Laboratory Synthesis of Copper(II) Iodate

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Compound of Interest

Compound Name: Copper iodate

Cat. No.: B078350

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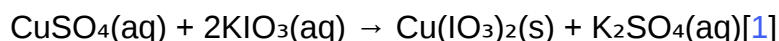
Abstract

This document provides a detailed protocol for the synthesis of copper(II) iodate, $\text{Cu}(\text{IO}_3)_2$, through a precipitation reaction in an aqueous solution. This method is straightforward, reliable, and suitable for typical laboratory settings. Copper(II) iodate is an inorganic compound with applications as an intermediate in pharmaceutical synthesis.[1] The protocol outlines the necessary reagents, equipment, step-by-step procedure, and data presentation for the synthesis, isolation, and purification of the final product.

Introduction

Copper(II) iodate is an inorganic salt composed of a copper cation in a +2 oxidation state and two iodate anions (IO_3^-). [1] It is sparingly soluble in water, a property that is leveraged for its synthesis via a precipitation reaction. [1] The most common laboratory preparation involves the reaction between a soluble copper(II) salt, such as copper(II) sulfate (CuSO_4), and a soluble iodate salt, like potassium iodate (KIO_3). [1]

The balanced chemical equation for this double displacement reaction is:



Upon mixing the aqueous solutions of the reactants, the significantly less soluble copper(II) iodate precipitates out of the solution as a solid. [1] The solid product can then be isolated

through filtration, washed to remove the soluble potassium sulfate byproduct and any unreacted starting materials, and subsequently dried.

Materials and Equipment

Reagents:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium iodate (KIO_3)
- Deionized water
- Ethanol (for washing)
- Acetone (for washing)

Equipment:

- Analytical balance
- 250 mL Erlenmeyer flasks (2)
- 100 mL Graduated cylinders (2)
- Magnetic stirrer and stir bar
- Büchner funnel and filter flask
- Filter paper (appropriately sized for the funnel)
- Vacuum source
- Spatula and weighing boats
- Glass stirring rod
- Drying oven or desiccator

- Beakers

Experimental Protocol

3.1. Preparation of Reactant Solutions

- **Copper(II) Sulfate Solution:** Accurately weigh 2.50 g of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) and transfer it to a 250 mL Erlenmeyer flask. Add 100 mL of deionized water to the flask. Place a magnetic stir bar in the flask and stir the mixture until the solid is completely dissolved, resulting in a clear blue solution.
- **Potassium Iodate Solution:** In a separate 250 mL Erlenmeyer flask, accurately weigh 4.28 g of potassium iodate (KIO_3). Add 100 mL of deionized water. Gently warm the mixture on a hot plate while stirring to facilitate the dissolution of the potassium iodate. Ensure all the solid has dissolved before proceeding.

3.2. Precipitation of Copper(II) Iodate

- While continuously stirring the copper(II) sulfate solution, slowly add the potassium iodate solution to it.
- A fine, light blue precipitate of copper(II) iodate will form immediately.
- Continue stirring the mixture for an additional 15-20 minutes to ensure the reaction goes to completion and to promote particle growth for easier filtration.

3.3. Isolation and Purification of the Product

- Set up a vacuum filtration apparatus using a Büchner funnel, filter flask, and a piece of pre-weighed filter paper.
- Wet the filter paper with a small amount of deionized water to ensure a good seal.
- Pour the reaction mixture containing the precipitate into the Büchner funnel under vacuum.
- Wash the precipitate in the funnel with three successive 20 mL portions of cold deionized water to remove the soluble potassium sulfate byproduct.

- Follow the water wash with two 15 mL portions of ethanol to help remove the water.
- Finally, wash the precipitate with one 15 mL portion of acetone to facilitate rapid drying.
- Continue to draw air through the funnel for 10-15 minutes to partially dry the solid.

3.4. Drying the Final Product

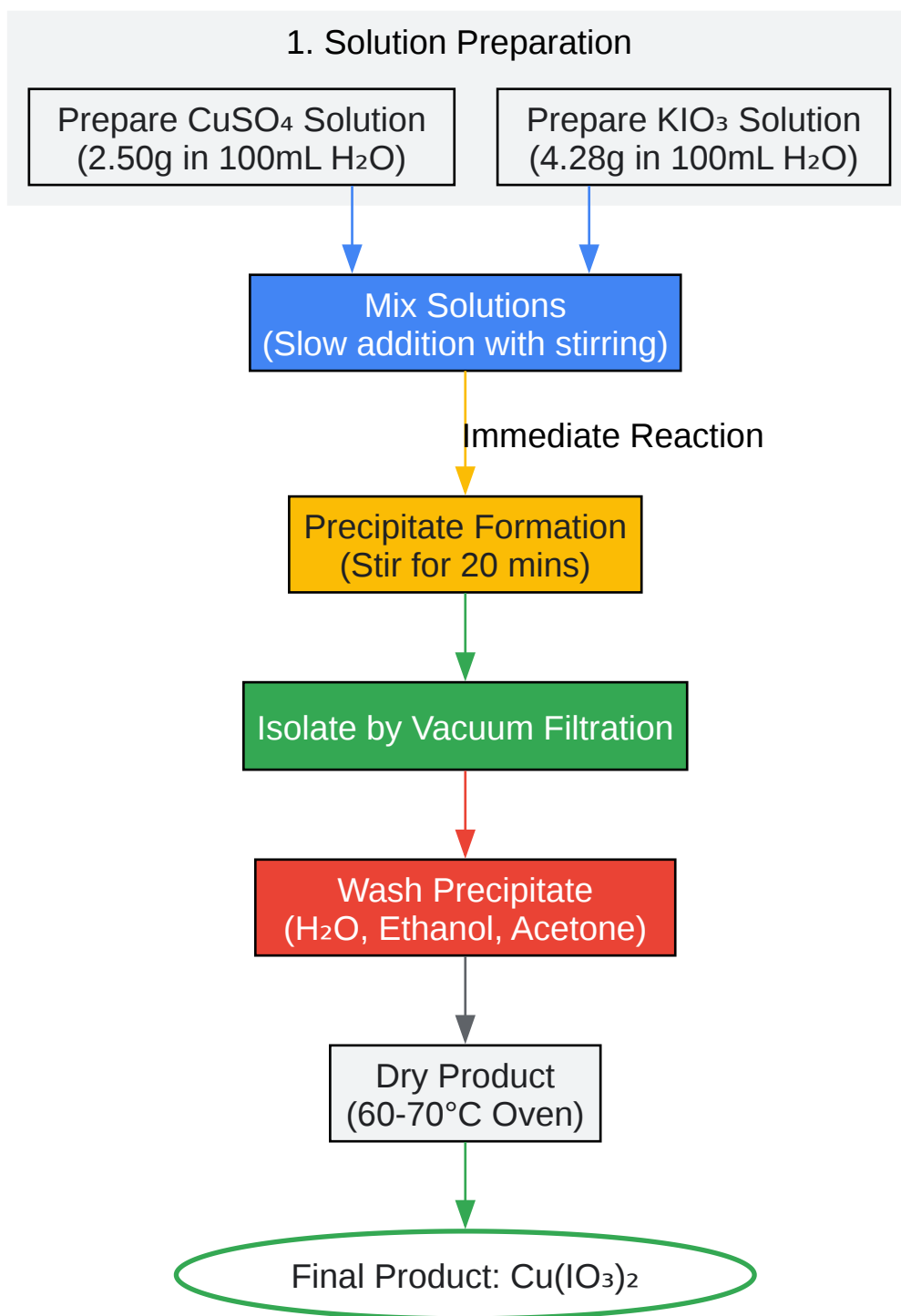
- Carefully remove the filter paper with the product from the funnel and place it on a pre-weighed watch glass.
- Dry the product in a drying oven at a temperature of 60-70°C for at least one hour, or until a constant weight is achieved. Alternatively, the product can be left to dry in a desiccator overnight.
- Once dry, weigh the final product and calculate the percentage yield.

Data Presentation

The following table summarizes the quantitative data for a typical experimental setup for the synthesis of copper(II) iodate.

Parameter	Reactant 1: CuSO ₄ ·5H ₂ O	Reactant 2: KIO ₃	Product: Cu(IO ₃) ₂
Molar Mass (g/mol)	249.68	214.00	413.35
Mass Used (g)	2.50	4.28	-
Moles (mol)	0.010	0.020	-
Stoichiometric Ratio	1	2	1
Theoretical Yield (g)	-	-	4.13
Actual Yield (g)	-	-	To be measured
Percentage Yield (%)	-	-	To be calculated

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of Copper(II) Iodate.

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References

- 1. Copper iodate (13454-89-2) for sale [vulcanchem.com]
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